Cas no 1314984-20-7 ({4-(1H-imidazol-4-yl)methylphenyl}methanol)

1314984-20-7 structure
Produktname:{4-(1H-imidazol-4-yl)methylphenyl}methanol
CAS-Nr.:1314984-20-7
MF:C11H12N2O
MW:188.225782394409
MDL:MFCD08668127
CID:5238587
PubChem ID:55253968
{4-(1H-imidazol-4-yl)methylphenyl}methanol Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol
- [4-(1H-imidazol-5-ylmethyl)phenyl]methanol
- [4-(1H-imidazol-4-ylmethyl)phenyl]methanol
- [4-(1H-IMIDAZOL-4-YLMETHYL)-PHENYL]-METHANOL
- Benzenemethanol, 4-(1H-imidazol-5-ylmethyl)-
- {4-(1H-imidazol-4-yl)methylphenyl}methanol
-
- MDL: MFCD08668127
- Inchi: 1S/C11H12N2O/c14-7-10-3-1-9(2-4-10)5-11-6-12-8-13-11/h1-4,6,8,14H,5,7H2,(H,12,13)
- InChI-Schlüssel: GHKFLWUNKQPJNH-UHFFFAOYSA-N
- Lächelt: OCC1C=CC(=CC=1)CC1=CN=CN1
Berechnete Eigenschaften
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 14
- Anzahl drehbarer Bindungen: 3
- Komplexität: 167
- Topologische Polaroberfläche: 48.9
- XLogP3: 1.1
{4-(1H-imidazol-4-yl)methylphenyl}methanol Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-302241-0.1g |
{4-[(1H-imidazol-4-yl)methyl]phenyl}methanol |
1314984-20-7 | 95% | 0.1g |
$953.0 | 2023-09-06 | |
Enamine | EN300-302241-0.05g |
{4-[(1H-imidazol-4-yl)methyl]phenyl}methanol |
1314984-20-7 | 95% | 0.05g |
$729.0 | 2023-09-06 | |
Enamine | EN300-302241-0.25g |
{4-[(1H-imidazol-4-yl)methyl]phenyl}methanol |
1314984-20-7 | 95% | 0.25g |
$1359.0 | 2023-09-06 | |
Enamine | EN300-302241-0.5g |
{4-[(1H-imidazol-4-yl)methyl]phenyl}methanol |
1314984-20-7 | 95% | 0.5g |
$2141.0 | 2023-09-06 | |
Enamine | EN300-302241-2.5g |
{4-[(1H-imidazol-4-yl)methyl]phenyl}methanol |
1314984-20-7 | 95% | 2.5g |
$5380.0 | 2023-09-06 | |
Enamine | EN300-302241-5.0g |
{4-[(1H-imidazol-4-yl)methyl]phenyl}methanol |
1314984-20-7 | 95% | 5.0g |
$7961.0 | 2023-02-26 | |
Enamine | EN300-302241-5g |
{4-[(1H-imidazol-4-yl)methyl]phenyl}methanol |
1314984-20-7 | 95% | 5g |
$7961.0 | 2023-09-06 | |
Enamine | EN300-302241-10g |
{4-[(1H-imidazol-4-yl)methyl]phenyl}methanol |
1314984-20-7 | 95% | 10g |
$11805.0 | 2023-09-06 | |
Ambeed | A1089646-1g |
{4-[(1H-imidazol-4-yl)methyl]phenyl}methanol |
1314984-20-7 | 95% | 1g |
$1971.0 | 2024-04-24 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01048094-1g |
{4-[(1H-imidazol-4-yl)methyl]phenyl}methanol |
1314984-20-7 | 95% | 1g |
¥13524.0 | 2023-04-03 |
{4-(1H-imidazol-4-yl)methylphenyl}methanol Verwandte Literatur
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
3. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
5. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
1314984-20-7 ({4-(1H-imidazol-4-yl)methylphenyl}methanol) Verwandte Produkte
- 2229508-80-7(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-3,3-difluoropropan-1-ol)
- 814255-78-2(N-(4-Bromothien-2-yl)methyl-N-methylamine)
- 441291-33-4(N-(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenenaphthalene-1-carboxamide)
- 2580234-75-7(Methyl 3-(2-aminoethoxy)-4-methylbenzoate)
- 127181-31-1((1R,2S)-1-AMINO-2-(HYDROXYMETHYL)-CYCLOPROPANECARBOXYLIC ACID)
- 16630-56-1(3-(methylsulfanyl)butan-1-ol)
- 630065-28-0(1-(2,3-dimethylphenyl)-3-phenyl-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione)
- 1562221-76-4((2Z)-2-fluoro-3-[4-(propan-2-yl)phenyl]prop-2-enoic acid)
- 886366-43-4(Methyl 3-((tert-butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoate)
- 1207002-56-9(1-2-(dimethylamino)-2-phenylethyl-3-2-(trifluoromethyl)phenylurea)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:1314984-20-7){4-(1H-imidazol-4-yl)methylphenyl}methanol

Reinheit:99%
Menge:1g
Preis ($):1774.0